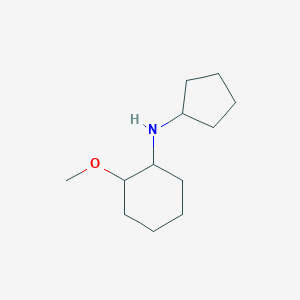

N-cyclopentyl-2-methoxycyclohexanamine

Description

N-Cyclopentyl-2-methoxycyclohexanamine is a cyclohexanamine derivative featuring a cyclopentyl substituent on the nitrogen atom and a methoxy group at the 2-position of the cyclohexane ring. These compounds are typically used in research settings as intermediates in organic synthesis or as ligands in catalytic systems. The methoxy group likely enhances solubility in polar solvents compared to non-functionalized analogs, while the cyclopentyl substituent may influence steric interactions in chemical reactions or biological activity.

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32g/mol |

IUPAC Name |

N-cyclopentyl-2-methoxycyclohexan-1-amine |

InChI |

InChI=1S/C12H23NO/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h10-13H,2-9H2,1H3 |

InChI Key |

IVKJTDJLKSPBMQ-UHFFFAOYSA-N |

SMILES |

COC1CCCCC1NC2CCCC2 |

Canonical SMILES |

COC1CCCCC1NC2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights key structural differences between N-cyclopentyl-2-methoxycyclohexanamine and related compounds:

Key Observations :

- Substituent Effects: The cyclopentyl group in the target compound provides steric bulk comparable to cyclohexyl () but with slightly reduced ring strain.

- Bridged vs. Monomeric Structures: 4,4'-Methylenebis(cyclohexylamine) () is a dimeric amine with a methylene bridge, enabling applications in polymer synthesis, whereas the target compound is monomeric.

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn:

- Solubility: The methoxy group likely increases water solubility compared to N-cyclohexyl-N-methylcyclohexanamine (non-polar substituents only).

- Boiling Point : Lower molecular weight (~197.3 g/mol) relative to 4,4'-methylenebis(cyclohexylamine) (210.36 g/mol) suggests a lower boiling point.

- Stereochemistry : Unlike 4,4'-methylenebis(cyclohexylamine), which exhibits trans-trans, cis-cis, and cis-trans isomers (), the target compound’s stereochemical complexity arises from the cyclohexane ring’s chair conformations and methoxy group orientation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.